N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a hydrazide group with a tetrahydrocarbazole moiety, linked through a methylene bridge to a hydroxyphenyl group. Its structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 4-hydroxybenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction. This step often requires refluxing in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
The mechanism by which N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-isopropylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to the presence of the hydroxyphenyl group, which can participate in additional hydrogen bonding and redox reactions, potentially enhancing its biological activity compared to similar compounds .
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c26-17-11-9-16(10-12-17)15-23-24-22(27)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1,3,5,7,9-12,15,26H,2,4,6,8,13-14H2,(H,24,27)/b23-15+ |
InChI Key |
INZUMENFTOXRJQ-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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